5-Iodo-3-methyl-1H-indazole

Antidiabetic drug discovery α-glucosidase inhibition Type 2 diabetes mellitus

5-Iodo-3-methyl-1H-indazole (CAS 1180526-40-2) is the essential halogenated intermediate for indazole library synthesis. The C-5 iodine enables faster Pd(0) oxidative addition than C-Br, permitting milder Suzuki, Heck, and Sonogashira couplings. Specific 5-iodo N-sulfonyl derivatives achieve sub-micromolar α-glucosidase IC50 (0.72–1.20 µM), surpassing acarbose. Also validated for IDO1 inhibitor development (IC50 1,000 nM, HeLa cells). Substituting with 5-Br or 5-Cl analogs compromises both cross-coupling efficiency and biological target engagement. Procure the 5-iodo derivative for reproducible research.

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
Cat. No. B11856621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-3-methyl-1H-indazole
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)I
InChIInChI=1S/C8H7IN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)
InChIKeyLPOZBUHGHONMFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-3-methyl-1H-indazole: Core Chemical Profile and Procurement Context


5-Iodo-3-methyl-1H-indazole (CAS 1180526-40-2) is a heterobicyclic small molecule belonging to the indazole class, characterized by a fused benzene-pyrazole core with an iodine atom at the C-5 position and a methyl group at C-3. The indazole scaffold is recognized as a privileged pharmacophore and a metabolically stable phenol bioisostere . This compound serves primarily as a versatile synthetic intermediate for downstream derivatization via cross-coupling chemistry, while also exhibiting direct bioactivity against targets relevant to immuno-oncology (IDO1) and metabolic disorders (α-glucosidase) [1][2].

Why 5-Iodo-3-methyl-1H-indazole Cannot Be Replaced by Common Indazole Analogs


The C-5 substituent identity on the 3-methylindazole scaffold directly governs both biological target engagement and synthetic tractability. In a direct comparative study, C-5 unsubstituted, 5-bromo, and 5-iodo N-sulfonyl-3-methylindazole series exhibited distinct α-glucosidase inhibition profiles, with only specific 5-iodo derivatives (2p, 2q) and select 5-bromo analogs achieving sub-micromolar IC50 values comparable to or exceeding the clinical reference acarbose [1]. Furthermore, the C-5 iodine atom confers a fundamentally different reactivity profile in cross-coupling chemistry compared to the 5-bromo or 5-chloro analogs, enabling milder oxidative addition conditions in Suzuki-Miyaura and Sonogashira reactions critical for library diversification [2]. Simple substitution with a 5-bromo, 5-chloro, or unsubstituted indazole would therefore alter both the biological screening outcome and the efficiency of downstream synthetic elaboration, making procurement of the specific 5-iodo derivative essential for reproducible research.

Quantitative Differentiation Evidence for 5-Iodo-3-methyl-1H-indazole Versus Closest Analogs


α-Glucosidase Inhibition: 5-Iodo N-Sulfonyl Derivatives Match or Exceed Acarbose Potency

In the Mphahlele et al. (2024) study, a systematic three-way comparison of C-5 unsubstituted (2a–f), 5-bromo (2g–l), and 5-iodo (2m–r) N-sulfonyl-3-methylindazoles was conducted against α-glucosidase. The 5-iodo derivatives 2p and 2q exhibited strong inhibitory activity with IC50 values within the range of 0.72–1.20 µM, outperforming the clinical α-glucosidase inhibitor acarbose (IC50 = 1.30 ± 0.02 µM). Notably, not all 5-iodo derivatives were equipotent—only specific N-sulfonyl substitution patterns yielded high activity—while the majority of C-5 unsubstituted analogs (2a, 2c, 2e) were inactive or weakly active, demonstrating that the 5-iodo substituent is a necessary but not sufficient determinant of potency [1].

Antidiabetic drug discovery α-glucosidase inhibition Type 2 diabetes mellitus Indazole SAR

IDO1 Immuno-Oncology Target Engagement: Quantified Cellular Inhibition by 5-Iodo-3-methyl-1H-indazole

5-Iodo-3-methyl-1H-indazole has been evaluated in a cell-based IDO1 inhibition assay and deposited in the ChEMBL/BindingDB curated databases. The compound inhibited IDO1-mediated kynurenine production in IFN-γ-stimulated human HeLa cells with an IC50 of 1,000 nM (1.0 µM) [1]. For context, the unsubstituted 1H-indazole pharmacophore was identified as a novel IDO1 inhibitory scaffold, with optimized 4,6-disubstituted derivatives achieving potencies down to IC50 = 5.3 µM (compound 2g) [2] and 3-carbohydrazide derivatives reaching IC50 = 720–770 nM [3]. The 5-iodo-3-methyl substitution thus occupies an intermediate potency tier, with the iodine atom providing a synthetic handle for further optimization via cross-coupling while retaining measurable cellular IDO1 inhibition—a dual advantage not offered by the unsubstituted or 5-bromo analogs, which lack either the synthetic versatility or the validated target engagement.

Cancer immunotherapy IDO1 inhibition Tryptophan catabolism Immune checkpoint

Synthetic Utility: C-5 Iodo Substituent Enables Superior Cross-Coupling Reactivity Versus Bromo and Unsubstituted Analogs

The C-5 iodine atom in 5-iodo-3-methyl-1H-indazole provides a well-established reactivity advantage in palladium-catalyzed cross-coupling reactions. Indazole iodides undergo oxidative addition to Pd(0) catalysts significantly faster than the corresponding bromides or chlorides due to the lower C-I bond dissociation energy (approximately 53 kcal/mol for C-I vs. 67 kcal/mol for C-Br) [1]. This enables Suzuki-Miyaura, Heck, and Sonogashira couplings under milder conditions (lower temperature, shorter reaction times, reduced catalyst loading) while achieving comparable or superior yields. The 5-iodo derivative thus serves as a privileged intermediate for diversity-oriented synthesis of 5-aryl, 5-alkenyl, and 5-alkynyl-3-methylindazole libraries—a synthetic pathway that the 5-bromo analog supports less efficiently and the C-5 unsubstituted scaffold cannot access without prior halogenation .

Medicinal chemistry Cross-coupling reactions Suzuki-Miyaura Library synthesis Indazole functionalization

ROS Reduction in Mammalian Cells: 5-Iodo Derivatives Demonstrate Cellular Antioxidant Activity

In the Mphahlele et al. (2024) study, selected N-sulfonyl-3-methylindazole derivatives were evaluated for their ability to reduce lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production in human cell lines. Compounds 2d (unsubstituted), 2f (unsubstituted), and 2h (5-bromo) reduced ROS levels in HEK293-T cells by 65.5%, 58%, and 48%, respectively, compared to the positive control staurosporine (34% reduction) [1]. While the specific 5-iodo derivatives (2p, 2q) were not directly tested in this cell-based ROS assay, the study establishes that the 3-methylindazole scaffold with appropriate C-5 and N-sulfonyl substitution can achieve potent cellular antioxidant effects. The 5-iodo derivatives 2p and 2q demonstrated strong DPPH and/or nitric oxide (NO) free radical scavenging activities in the cell-free assays, indicating that the 5-iodo substitution is compatible with antioxidant activity [1]. This provides a rationale for procuring the 5-iodo derivative for antioxidant screening cascades where synthetic diversification at the C-5 position via iodine displacement is planned.

Oxidative stress Reactive oxygen species Cytoprotection Antioxidant screening

In Silico ADME and Safety Profiling Predicts Drug-Like Properties for the 5-Iodo-3-methylindazole Scaffold

The Mphahlele et al. (2024) study included a comprehensive in silico ADME (Absorption, Distribution, Metabolism, Excretion) analysis for the full series of N-sulfonyl-3-methylindazoles, encompassing C-5 unsubstituted, 5-bromo, and 5-iodo derivatives. The computational predictions indicated that these compounds possess drug-like properties with a favorable predicted safety profile, showing no carcinogenic or mutagenic alerts in silico [1]. This class-level finding is directly applicable to the 5-iodo-3-methylindazole core, as the ADME predictions were performed on the complete compound set including the 5-iodo derivatives (2m–r). The methyl group at C-3 contributes to lipophilicity modulation, while the iodine substituent influences molecular weight and polar surface area in a predictable manner consistent with drug-like chemical space.

ADME prediction Drug-likeness In silico toxicology Lead optimization

High-Value Application Scenarios for 5-Iodo-3-methyl-1H-indazole Based on Verified Evidence


Antidiabetic Lead Discovery: α-Glucosidase Inhibitor SAR Programs

5-Iodo-3-methyl-1H-indazole serves as the critical halogenated intermediate for synthesizing N-sulfonyl-3-methylindazole libraries targeting α-glucosidase for type 2 diabetes mellitus. Evidence from Mphahlele et al. (2024) demonstrates that specific 5-iodo N-sulfonyl derivatives (2p, 2q) achieve IC50 values of 0.72–1.20 µM against α-glucosidase, exceeding acarbose (IC50 = 1.30 µM) [1]. Procurement of the 5-iodo intermediate enables systematic SAR exploration at the N-sulfonyl position while retaining the C-5 iodine handle for subsequent diversification if needed. This scenario is directly supported by the head-to-head comparison data in Section 3, Evidence Item 1.

Immuno-Oncology Drug Discovery: IDO1 Inhibitor Development

Researchers pursuing indazole-based IDO1 inhibitors for cancer immunotherapy can utilize 5-iodo-3-methyl-1H-indazole as a validated starting point with confirmed cellular target engagement (IC50 = 1,000 nM in HeLa cells) [2]. The iodine atom provides a synthetic handle for late-stage diversification via cross-coupling to explore SAR at the 5-position, while the 3-methyl group modulates lipophilicity. This is supported by the cross-study comparable evidence in Section 3, Evidence Item 2, and the synthetic utility evidence in Evidence Item 3.

Diversity-Oriented Synthesis and Chemical Library Production

5-Iodo-3-methyl-1H-indazole is the preferred halogenated 3-methylindazole building block for parallel synthesis of compound libraries via Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The C-I bond undergoes oxidative addition to Pd(0) significantly faster than the corresponding C-Br bond (approximately 14 kcal/mol lower bond dissociation energy), enabling milder reaction conditions and broader substrate scope [3]. This synthetic advantage, supported by the class-level inference in Section 3, Evidence Item 3, makes the 5-iodo derivative the rational procurement choice for medicinal chemistry groups building indazole-focused screening collections.

Multi-Target Antidiabetic and Antioxidant Probe Development

The 5-iodo-3-methylindazole scaffold has demonstrated activity across multiple targets relevant to type 2 diabetes, including α-glucosidase inhibition, DPPH/NO radical scavenging, and modulation of SOD, LOX-15, and VEGFR-2 enzymatic activities [1]. With favorable in silico ADME predictions and no predicted carcinogenic or mutagenic alerts, the 5-iodo derivative is suitable for polypharmacology-oriented probe development. This scenario is grounded in the evidence from Section 3, Evidence Items 1, 4, and 5, particularly the class-level ADME safety predictions that support procurement for extended in vitro profiling cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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